molecular formula C9H8Cl2F2O2 B14056887 1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene

1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene

Katalognummer: B14056887
Molekulargewicht: 257.06 g/mol
InChI-Schlüssel: FMNHKUGEYWTCPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene is an organic compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Wissenschaftliche Forschungsanwendungen

1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene is used in various scientific research fields, including:

Wirkmechanismus

The mechanism by which 1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Vergleich Mit ähnlichen Verbindungen

1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene can be compared with other halogenated benzene derivatives, such as:

These comparisons highlight the unique substitution pattern and functional groups of this compound, which contribute to its distinct chemical properties and applications.

Eigenschaften

Molekularformel

C9H8Cl2F2O2

Molekulargewicht

257.06 g/mol

IUPAC-Name

1,4-dichloro-2-(difluoromethoxy)-3-ethoxybenzene

InChI

InChI=1S/C9H8Cl2F2O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3

InChI-Schlüssel

FMNHKUGEYWTCPO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1OC(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.